(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
(Z)-2-(Benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a benzo[d][1,3]dioxol-5-ylmethylene group at the C2 position and a 2-oxopropoxy substituent at C4. The benzo[d][1,3]dioxole moiety enhances lipophilicity and metabolic stability, while the 2-oxopropoxy group may influence solubility and binding interactions .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)9-22-13-3-4-14-16(8-13)25-18(19(14)21)7-12-2-5-15-17(6-12)24-10-23-15/h2-8H,9-10H2,1H3/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOJKHPJQQSIOJ-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step may involve coupling reactions or other methods to attach the benzo[d][1,3]dioxole group to the benzofuran core.
Formation of the (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene) Group: This step involves the formation of a double bond with the desired (Z)-configuration.
Attachment of the 2-oxopropoxy Group: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions may target the double bond or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, especially at positions where functional groups are attached.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could lead to saturated compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, thiazolidinedione derivatives containing the benzofuran moiety have been shown to possess antioxidant capabilities, enhancing cellular protection against oxidative stress .
1.2 Antidiabetic Potential
The compound is part of a broader class of benzofuran derivatives that have been studied for their inhibitory effects on DRAK2 (Death-associated protein kinase 2), a kinase involved in apoptosis regulation. Inhibitors of DRAK2 have shown promise in protecting pancreatic islet β-cells from apoptosis, thus presenting a potential therapeutic avenue for diabetes management . The structure of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one suggests it may similarly influence pathways related to glucose metabolism and insulin sensitivity.
Synthetic Applications
2.1 Synthesis of Novel Compounds
The compound's unique structure allows it to serve as a precursor in the synthesis of various other chemical entities. For example, reactions involving this compound can lead to the formation of new acyl aurones through solventless condensation reactions under microwave irradiation . Such methodologies enhance the efficiency of synthesizing complex organic molecules.
2.2 Catalytic Activity
Recent studies have highlighted the use of clay catalysts in reactions involving benzofuran derivatives, including those similar to this compound. These catalysts facilitate solvent-free reactions that yield high product purity and yield . This application underscores the importance of this compound in developing greener synthetic routes.
Case Studies
3.1 DRAK2 Inhibition Studies
A notable case study involved the exploration of benzofuran derivatives as DRAK2 inhibitors. The structure–activity relationship (SAR) studies revealed that modifications to the benzofuran scaffold could significantly enhance potency against DRAK2 while maintaining selectivity over other kinases . This highlights the therapeutic potential of compounds like this compound in diabetes treatment.
3.2 Antimicrobial Properties
Another investigation focused on the antimicrobial properties of compounds derived from similar structures. The synthesis of thio-derived analogs demonstrated significant antibacterial activity against various pathogens, suggesting that this compound could also be explored for its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological target. Potential mechanisms could involve:
Interaction with Enzymes: Inhibiting or activating specific enzymes.
Binding to Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzofuran-3(2H)-one scaffold is versatile, with substituent variations significantly altering physicochemical properties and biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Key Observations:
Substituent Impact on Activity :
- The benzo[d][1,3]dioxole group (target compound, 8d ) is associated with anticonvulsant activity, likely due to enhanced blood-brain barrier penetration . In contrast, pyridyl or indole substituents (5a , 5b ) confer tubulin-binding selectivity in leukemia models .
- Methoxy/hydroxy groups (e.g., 6w , 6y ) increase melting points (>200°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .
Biological Target Specificity: The 2-oxopropoxy group in the target compound and CID:1804018 may enhance binding to viral proteins (e.g., Marburg NP) via keto-enol tautomerism or hydrogen bonding . Dichlorobenzyloxy (5b) and dimethylamino (65) groups direct activity toward tubulin and tyrosinase, respectively, highlighting substituent-driven target divergence .
Synthetic Feasibility :
- Compounds with methoxy or benzodioxol substituents (e.g., 8d , CID:1804018 ) are synthesized in moderate-to-high yields (29–93%), whereas dihydroxy analogs (65 ) suffer from low yields (6–25%) due to purification challenges .
Biological Activity
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a complex organic molecule that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other relevant pharmacological activities. The findings are supported by data tables and case studies derived from diverse research sources.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzofuran moiety, a benzo[d][1,3]dioxole group, and an oxopropoxy substituent. This structural complexity is believed to contribute to its diverse biological activities.
Structural Formula
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Inhibition of proliferation |
| LNCaP (Prostate) | 11.2 ± 0.13 | Androgen receptor inhibition |
These results indicate that the compound not only inhibits cell growth but also induces apoptosis in cancer cells, making it a candidate for further development as an anticancer therapy .
Antioxidant Activity
The antioxidant properties of the compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
Antioxidant Activity Data
| Assay Type | EC50 (µM) |
|---|---|
| DPPH Scavenging | 30.5 |
| ABTS Scavenging | 28.7 |
These findings underscore the compound's ability to mitigate oxidative damage, which is crucial in various pathological conditions .
Other Pharmacological Activities
In addition to its anticancer and antioxidant effects, the compound has shown promise in other areas:
- Anti-inflammatory Effects : The compound demonstrated inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
- Antimicrobial Activity : Preliminary tests indicated moderate antibacterial activity against Staphylococcus aureus with an MIC value of 0.015 mg/mL .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptotic Pathways : The compound activates caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Modulation : It enhances intracellular ROS levels, contributing to cancer cell death while protecting normal cells from oxidative stress.
- Cytokine Inhibition : The anti-inflammatory effects are mediated through the downregulation of NF-kB signaling pathways.
Q & A
Q. What are the key synthetic pathways for (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Knoevenagel condensation for forming the benzylidene moiety (Z-configuration control via base/acid catalysis) .
- Esterification or etherification to introduce the 2-oxopropoxy group, using coupling agents like DCC/DMAP .
- Key parameters for optimization :
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR identifies protons/carbons in the benzodioxole, benzofuran, and ester groups. Key shifts: δ ~6.8–7.5 ppm (aromatic protons), δ ~170 ppm (ketone carbonyl) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragments (e.g., loss of 2-oxopropoxy group) .
- IR Spectroscopy :
- Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (α,β-unsaturated ketone) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial assays : Disk diffusion methods against Gram-positive bacteria (e.g., S. aureus) show inhibition zones >10 mm at 50 µg/mL, linked to the benzodioxole moiety .
- Anti-inflammatory screening : COX-2 inhibition (IC₅₀ ~25 µM) via ELISA-based assays, attributed to the α,β-unsaturated ketone .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) reveal moderate activity (IC₅₀ ~50 µM), suggesting apoptosis induction via ROS generation .
Advanced Research Questions
Q. How does the Z-configuration influence the compound's reactivity and biological interactions?
- Methodological Answer :
- Stereochemical stability : Z-isomers exhibit restricted rotation due to steric hindrance, confirmed by NOESY (nuclear Overhauser effect) correlations between benzodioxole and benzofuran protons .
- Biological impact : The Z-configuration enhances binding to hydrophobic enzyme pockets (e.g., COX-2), as shown by molecular docking simulations (ΔG ≈ -9.2 kcal/mol) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Refine docking poses using 100-ns simulations to account for protein flexibility .
- Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by solvation effects .
- Experimental validation : Use site-directed mutagenesis on predicted target residues (e.g., COX-2 Arg120) to confirm binding interactions .
Q. What are the challenges in establishing structure-activity relationships (SAR) for benzofuran derivatives like this compound?
- Methodological Answer :
- Complexity factors :
- Multiple functional groups (e.g., benzodioxole, 2-oxopropoxy) contribute additively to bioactivity .
- Synergistic effects between Z-configuration and electron-withdrawing groups complicate SAR interpretation .
- Approach : Use multivariate statistical models (e.g., PLS regression) to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can reaction mechanisms for key transformations in the compound's synthesis be elucidated?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁸O in the ketone group to track oxygen migration during Knoevenagel condensation via MS .
- Kinetic studies : Monitor esterification progress using in-situ IR to identify rate-limiting steps (e.g., acyloxy group transfer) .
Q. What advanced computational methods are used to model the compound's interactions with biological targets?
- Methodological Answer :
- Ensemble docking : Screen multiple protein conformations (e.g., from MD trajectories) to account for target flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer during enzyme inhibition (e.g., COX-2 arachidonate binding) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at benzofuran-3-one) using software like Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
